
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is not fully understood, but studies have suggested that it may interact with various cellular targets, including enzymes and receptors. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to interact with the beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-amyloidogenic effects. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation and reduce neuroinflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is also stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has some limitations for lab experiments, including its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
For the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide include the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Synthesemethoden
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is synthesized through a multistep process involving the reaction of 2-hydroxy-8-methylquinoline with methyl 3-aminobenzoate, followed by N-alkylation with m-tolylmethylchloride. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, Alzheimer's disease, and inflammation. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell growth. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation, which is a hallmark of the disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-4-11-21(13-17)26(30)28(23-12-5-8-18(2)14-23)16-22-15-20-10-6-9-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYAMHMTYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)

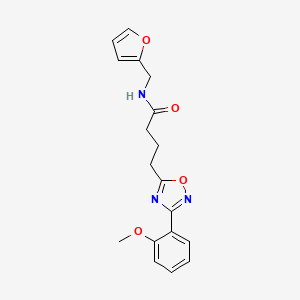

![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

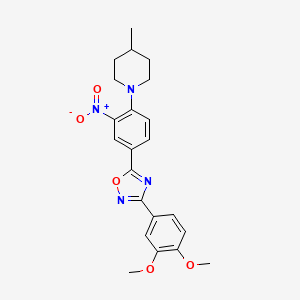
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
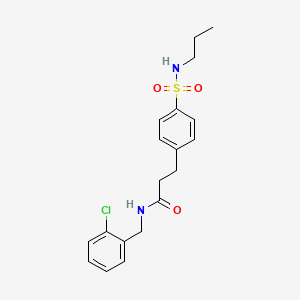
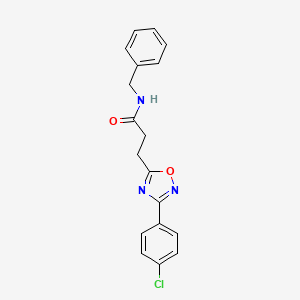
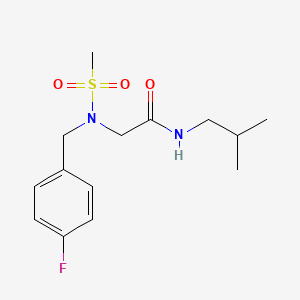
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)